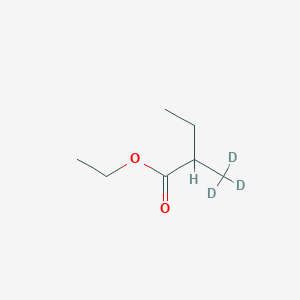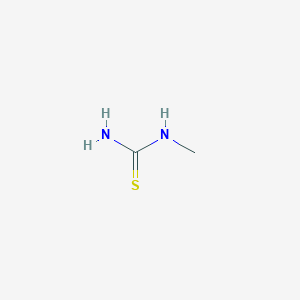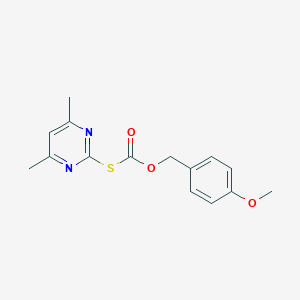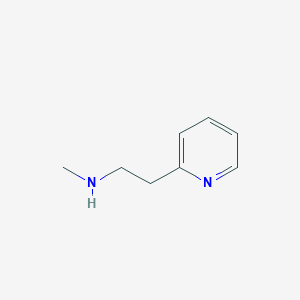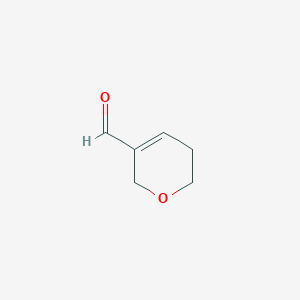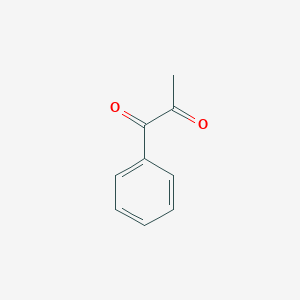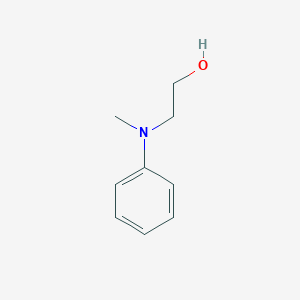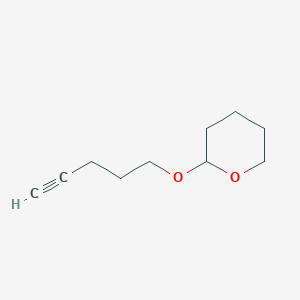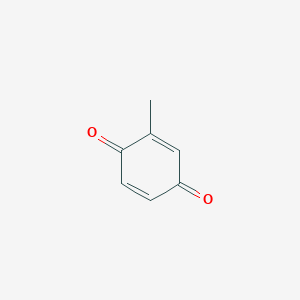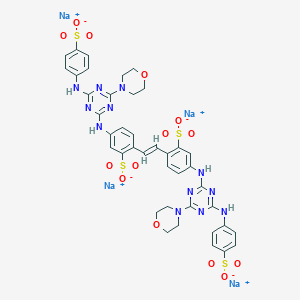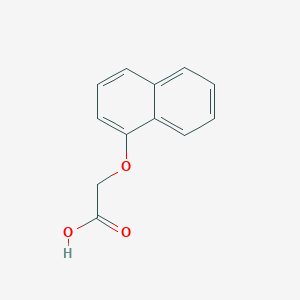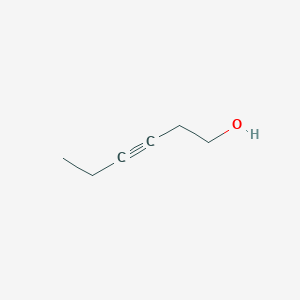
3-Hexyn-1-ol
説明
3-Hexyn-1-ol is an unsaturated alcohol. When subjected to stereoselective hydrogenation, it produces cis-3-Hexen-1-ol, a compound that is important in the fragrance industry . It also exhibits antifungal properties against Aspergillus oryzae, a fungus used to produce fermented foods and beverages in Japan .
Synthesis Analysis
The selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol, a very important fragrance with an herbaceous note, has been studied . The reaction parameters in the catalyzed selective semihydrogenation of 3-hexyn-1-ol were investigated, including two different protocols of Pd catalyst preparation, substrate/catalyst molar ratio, the effect of time and temperature, introduction of some additives to the reaction mixture, and the nature of the solvent .Molecular Structure Analysis
The molecular formula of 3-Hexyn-1-ol is C6H10O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The stereoselective hydrogenation of 3-hexyn-1-ol has been studied . Poly (N -vinyl-2-pyrrolidone)-stabilized Pd-nanoclusters showed an extraordinary catalytic performance in the selective hydrogenation of 3-hexyn-1-ol .Physical And Chemical Properties Analysis
3-Hexyn-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 158.9±0.0 °C at 760 mmHg, vapour pressure of 0.9±0.6 mmHg at 25°C, enthalpy of vaporization of 46.1±6.0 kJ/mol, and a flash point of 63.3±0.0 °C .科学的研究の応用
Synthesis of Racemic 3-Hydroxy-2-Hexanone
- Scientific Field : Organic Chemistry
- Application Summary : 3-Hexyn-1-ol is used in the synthesis of racemic 3-hydroxy-2-hexanone . This compound is a key intermediate in the synthesis of various pharmaceuticals and complex natural products .
- Methods of Application : The synthesis involves a series of reactions, including coupling, isomerization, and reduction . The exact procedures can vary, but typically involve the use of catalysts and specific reaction conditions .
- Results or Outcomes : The synthesis results in the production of racemic 3-hydroxy-2-hexanone . The exact yield can vary depending on the specific procedures and conditions used .
Preparation of 1,2,3-Triazoles
- Scientific Field : Organic Chemistry
- Application Summary : 3-Hexyn-1-ol can also be used in the preparation of 1,2,3-triazoles . These compounds have a wide range of applications in medicinal chemistry and drug discovery .
- Methods of Application : The preparation of 1,2,3-triazoles typically involves a [3+2] cycloaddition reaction between an azide and an alkyne . The reaction is often catalyzed by copper(I) compounds .
- Results or Outcomes : The reaction results in the formation of 1,2,3-triazoles . The yield and selectivity of the reaction can vary depending on the specific conditions and catalysts used .
Semihydrogenation to (Z)-3-Hexen-1-ol
- Scientific Field : Catalysis
- Application Summary : 3-Hexyn-1-ol can be semihydrogenated to produce (Z)-3-hexen-1-ol . This compound is an important fragrance with an herbaceous note .
- Methods of Application : The semihydrogenation is typically carried out using a palladium-based catalyst . The reaction conditions can be optimized to achieve high selectivity for the (Z)-isomer .
- Results or Outcomes : The semihydrogenation results in the production of (Z)-3-hexen-1-ol . The exact yield and selectivity can vary depending on the specific catalyst and reaction conditions used .
Selective Hydrogenation Using Pd Nanoparticles
- Scientific Field : Nanotechnology and Catalysis
- Application Summary : Pd nanoparticles can be used as a catalyst for the selective hydrogenation of 3-hexyn-1-ol . This process is important for the production of certain pharmaceuticals and fine chemicals .
- Methods of Application : The hydrogenation is carried out under mild conditions using Pd nanoparticles prepared from microemulsions . The reaction parameters can be optimized to achieve high selectivity .
- Results or Outcomes : The hydrogenation results in high conversion and selectivity for the desired product . The exact yield and selectivity can vary depending on the specific conditions and catalyst used .
Liquid-Phase Selective Hydrogenation Using Pd/TiO2 Catalysts
- Scientific Field : Catalysis
- Application Summary : Pd/TiO2 catalysts can be used for the liquid-phase selective hydrogenation of 3-hexyn-1-ol under mild conditions . This process is important in the production of certain chemicals .
- Methods of Application : The hydrogenation is carried out using Pd/TiO2 catalysts prepared by the electroless deposition method . The reaction is performed under mild conditions (40 °C, H2 0.2 MPa) .
- Results or Outcomes : The hydrogenation results in high selectivity towards cis-hexen-1-ol after complete conversion of 3-hexyn-1-ol . The exact yield and selectivity can vary depending on the specific conditions and catalyst used .
Selective Semihydrogenation Using Pd and Cu on Alumina
- Scientific Field : Catalysis
- Application Summary : 3-Hexyn-1-ol can be selectively semihydrogenated to (Z)-3-hexen-1-ol using a catalyst composed of low Pd and Cu contents on alumina . This process is important in the fragrance industry .
- Methods of Application : The semihydrogenation is carried out under specific reaction parameters using the prepared catalyst . The reaction conditions can be optimized to achieve high selectivity for the (Z)-isomer .
- Results or Outcomes : The semihydrogenation results in the production of (Z)-3-hexen-1-ol . The exact yield and selectivity can vary depending on the specific catalyst and reaction conditions used .
Long-Term Stability of Catalysts in Hydrogenation
- Scientific Field : Catalysis
- Application Summary : The long-term stability of catalysts during the hydrogenation of 3-hexyn-1-ol is an important area of research . This process is important for understanding the efficiency and effectiveness of catalysts in industrial applications .
- Methods of Application : The hydrogenation is carried out under specific conditions using a BASF LF100 catalyst . The reaction parameters can be optimized to achieve high selectivity .
- Results or Outcomes : The hydrogenation results in a conversion value of only 20.7% with 96.1% selectivity to hexenol compounds after about 210 min . The exact yield and selectivity can vary depending on the specific conditions and catalyst used .
Efficient, Chemo- and Stereoselective Hydrogenation
- Scientific Field : Catalysis
- Application Summary : 3-Hexyn-1-ol can be selectively semihydrogenated to (Z)-3-hexen-1-ol using a smart heterogeneous catalyst with low Pd and Cu contents on alumina . This process is important in the fragrance industry .
- Methods of Application : The semihydrogenation is carried out under specific reaction parameters using the prepared catalyst . The reaction conditions can be optimized to achieve high selectivity for the (Z)-isomer .
- Results or Outcomes : The semihydrogenation results in the production of (Z)-3-hexen-1-ol . The exact yield and selectivity can vary depending on the specific catalyst and reaction conditions used .
Long-Term Kinetics of Pd Nanoparticles
- Scientific Field : Nanotechnology and Catalysis
- Application Summary : The long-term kinetics of Pd nanoparticles in the hydrogenation of 3-hexyn-1-ol is an important area of research . This process is important for understanding the efficiency and effectiveness of catalysts in industrial applications .
- Methods of Application : The hydrogenation is carried out under specific conditions using Pd nanoparticles prepared from microemulsions . The reaction parameters can be optimized to achieve high selectivity .
- Results or Outcomes : The hydrogenation results in a conversion value of only 20.7% with 96.1% selectivity to hexenol compounds after about 210 min . The exact yield and selectivity can vary depending on the specific conditions and catalyst used .
Safety And Hazards
将来の方向性
The selective hydrogenation of unsaturated substrates like 3-Hexyn-1-ol is a powerful tool for the preparation of both bulk and fine chemicals . The design of an efficient catalyst to obtain a high chemo- and/or stereo-selectivity without loss of catalytic activity is often still a challenge . Future research may focus on improving the efficiency and selectivity of these processes.
特性
IUPAC Name |
hex-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHKVYXWLXRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061385 | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexyn-1-ol | |
CAS RN |
1002-28-4 | |
| Record name | 3-Hexyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXYN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07KYI4GTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





